molecular formula C15H24N2O6S B2818198 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396809-06-5

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2818198
CAS No.: 1396809-06-5
M. Wt: 360.43
InChI Key: BEIVYLUOPVPAAX-UHFFFAOYSA-N
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Description

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a piperidine-2,6-dione core linked to a spiro[3.5]nonane moiety, which includes both ether and sulfonyl functional groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spiro[3.5]nonane structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment to Piperidine-2,6-dione: The final step involves coupling the spirocyclic intermediate with piperidine-2,6-dione. This can be achieved through nucleophilic substitution or other coupling reactions, often facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfonyl group or other reactive sites, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, depending on the presence of leaving groups and the nature of the nucleophile or electrophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Shares the spirocyclic core but lacks the sulfonyl and piperidine-2,6-dione groups.

    Piperidine-2,6-dione Derivatives: Compounds with similar piperidine-2,6-dione cores but different substituents.

    Sulfonyl-Containing Spirocycles: Compounds with similar sulfonyl and spirocyclic structures but different core frameworks.

Uniqueness

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione is unique due to its combination of a spirocyclic structure, sulfonyl group, and piperidine-2,6-dione core. This unique combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]ethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6S/c1-14(2)22-10-15(11-23-14)8-16(9-15)24(20,21)7-6-17-12(18)4-3-5-13(17)19/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVYLUOPVPAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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